molecular formula C20H16FN5O4 B12614673 6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B12614673
M. Wt: 409.4 g/mol
InChI Key: JARLXDFXSDNDIE-UHFFFAOYSA-N
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Description

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a polycyclic aromatic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. This structure is substituted with a 2-amino-5-nitrophenyl group at position 6, a 4-fluorophenyl group at position 5, and methyl groups at positions 1 and 2.

Properties

Molecular Formula

C20H16FN5O4

Molecular Weight

409.4 g/mol

IUPAC Name

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16FN5O4/c1-23-16-10-25(15-9-13(26(29)30)7-8-14(15)22)18(11-3-5-12(21)6-4-11)17(16)19(27)24(2)20(23)28/h3-10H,22H2,1-2H3

InChI Key

JARLXDFXSDNDIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)C4=C(C=CC(=C4)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d]pyrimidine structure, followed by the introduction of the amino, nitro, and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, amino, and substituted fluorophenyl derivatives.

Scientific Research Applications

6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ primarily in substituent groups on the phenyl rings and the pyrrolo-pyrimidine core. Key comparisons include:

Compound Name Substituents (Position 5 / Position 6) Molecular Weight logP Key Functional Groups
6-(2-aminophenyl)-5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione () 4-Cl phenyl / 2-aminophenyl 380.83 3.54 Chlorine, amine
MDPD A-3 () 4-F phenyl / 4-methoxyphenyl Not reported ~3.5* Fluorine, methoxy
6-(4-Bromobenzoyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (22f, ) 3,4,5-trimethoxy phenyl / 4-bromobenzoyl 524.03 (M+Na+) Not reported Bromine, methoxy, carbonyl

Notes:

  • Chlorine vs. Fluorine ( vs. Target Compound) : The chloro substituent in increases molecular weight (380.83 vs. ~380†) and logP (3.54) compared to fluorine, which is smaller and more electronegative. This may enhance lipophilicity but reduce metabolic stability due to halogenated aromatic resistance to oxidation .
  • Nitro vs. In contrast, methoxy or hydroxy groups (MDPD A-1/A-2) offer hydrogen-bonding capacity but lower metabolic stability due to susceptibility to demethylation or oxidation .
  • Trimethoxy vs. Nitro () : The trimethoxyphenyl group in 22f enhances solubility via polar surface area (PSA: 52.58 Ų in ), while the nitro group may reduce solubility but increase reactivity in nucleophilic environments .

† Estimated based on structural similarity to .

Physicochemical Properties

  • logP and Solubility : The target compound’s logP is expected to be ~3.5–4.0, similar to its chloro analog (logP = 3.54, ). The nitro group may slightly increase logP compared to methoxy or hydroxy substituents (e.g., MDPD A-2) but reduce aqueous solubility (logSw = -4.52 in ) .
  • Hydrogen-Bonding Capacity: The 2-amino group and nitro moiety provide two hydrogen-bond donors and four acceptors, comparable to analogs in and .

Biological Activity

The compound 6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a member of the pyrrolo[3,4-d]pyrimidine class, characterized by a fused pyrrole and pyrimidine ring system. Its complex structure includes various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O3FC_{19}H_{19}N_{5}O_{3}F. The presence of functional groups such as an amino group and a nitro group enhances its reactivity and interaction with biological targets. The nitro group is known for its electron-withdrawing properties, while the amino group can participate in hydrogen bonding, potentially increasing solubility in polar solvents.

Antitumor Activity

Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit specific kinases involved in cancer cell proliferation. The mechanism often involves the inhibition of cell signaling pathways critical for tumor growth. A comparative analysis of related compounds demonstrated that those with halogen substitutions exhibited enhanced cytotoxicity against various cancer cell lines.

Compound NameKey FeaturesBiological Activity
6-(Phenyl)-5-(4-chlorophenyl)-1H-pyrrolo[3,4-d]pyrimidineContains chlorophenyl substituentAntitumor activity
7-Amino-5-(fluorophenyl)pyrrolo[3,4-d]pyrimidin-2(1H)-oneExhibits antimicrobial propertiesAntimicrobial activity
5-(Methylphenyl)pyrrolo[2,3-d]pyrimidin-6-oneLacks nitro groupAnti-inflammatory effects

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar pyrrolo derivatives have been studied for their ability to inhibit bacterial growth. For example, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL .

The biological activity of this compound likely involves several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways crucial for tumor growth.
  • DNA Interaction : Similar compounds have been shown to bind to DNA sequences, affecting transcription and replication processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in bacterial cells, leading to cell death.

Case Studies

A notable study evaluated the cytotoxic effects of various pyrrolo[3,4-d]pyrimidines on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups (like nitro) exhibited higher cytotoxicity compared to their counterparts with electron-donating groups. This finding underscores the importance of structural modifications in enhancing biological activity.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. In vitro and in vivo studies are essential for establishing its efficacy against specific targets and optimizing its therapeutic potential.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields and purity?

Answer:
The compound’s pyrrolo[3,4-d]pyrimidine-dione core can be synthesized via multicomponent reactions (MCRs), leveraging methods similar to those used for related pyrimidine derivatives. Key steps include:

  • Reagent selection : Use 2-amino-5-nitrophenyl and 4-fluorophenyl precursors with dimethylamine to ensure proper substitution patterns.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improve reaction kinetics .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from DMSO/water mixtures can isolate the product.
  • Yield improvement : Catalytic bases like triethylamine or N-methylmorpholine enhance coupling efficiency, as seen in analogous pyrimidine syntheses (yields >85%) .

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